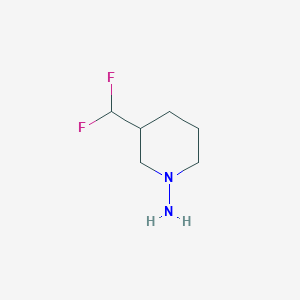

3-(Difluoromethyl)piperidin-1-amine

Übersicht

Beschreibung

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes occurred in the presence of [Rh(COD)(DPPB)]BF 4 as catalyst to form 3-arylpiperidines in high yield .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with piperidine moiety show a wide variety of biologic activities .Wissenschaftliche Forschungsanwendungen

Multicomponent Chemical Processes

An environmentally benign, multicomponent chemical process using iron(III) trifluoroacetate in aqueous micellar medium has been developed for the synthesis of 3,5-dispirosubstituted piperidines. This process promotes double amino methylation reactions, forming six new covalent bonds in one pot. The synthesized compounds showed antibacterial activity comparable to standard drugs against tested bacteria (Lohar et al., 2016).

Innovative Synthetic Methods

A novel method for selective piperidine synthesis through intramolecular catalytic Csp3–H amination has been described, leveraging iodine catalysis and visible light. This protocol altered the commonly observed preference for pyrrolidine synthesis, promoting piperidine formation instead and demonstrated across 30 applications (Zhang & Muñiz, 2017).

Intramolecular Cyclization

An efficient one-pot synthesis of 3-azidopiperidines via intramolecular cyclization has been achieved, providing a rapid and modular synthesis of 3-aminopiperidines. This method supports the preparation and biological studies of piperidine-containing structures, demonstrating significant pharmaceutical and biological relevance (Ortiz et al., 2014).

Fluorination Techniques

A silver-mediated reaction has been developed to introduce fluorine to piperidines through carbon-carbon bond cleavage. This method offers a versatile approach for cyclic amine functionalization and skeletal diversification, establishing a synthetic route to valuable building blocks (Roque et al., 2018).

CO2 Absorption Characteristics

The effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including piperidine and its derivatives, has been studied. This research highlights the enhanced reactivity of cyclic 2° amines in CO2 capture, offering insights into the design of efficient CO2 absorbents (Robinson et al., 2011).

Zukünftige Richtungen

Piperidine derivatives have been the subject of recent scientific advances in the discovery and biological evaluation of potential drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBSQNRUFALMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)piperidin-1-amine | |

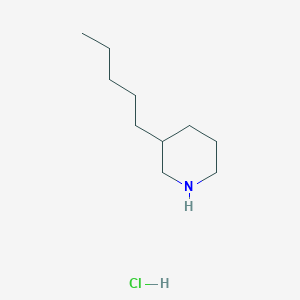

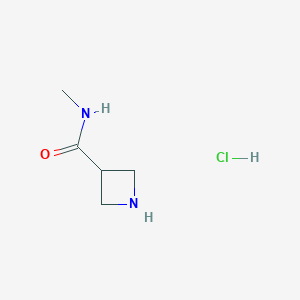

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

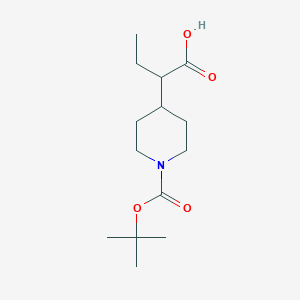

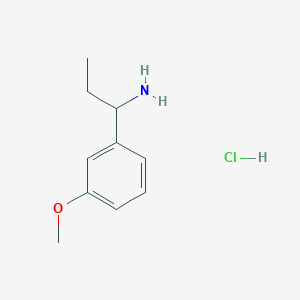

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)